![molecular formula C9H11ClN2 B1459922 3-[(Azetidin-1-yl)methyl]-2-chloropyridine CAS No. 1855686-06-4](/img/structure/B1459922.png)

3-[(Azetidin-1-yl)methyl]-2-chloropyridine

Übersicht

Beschreibung

Azetidine is a basic saturated heterocycle that is a part of many biologically active compounds . It’s a four-membered ring with nitrogen as one of the members. The azetidine ring is present in many natural products such as tebanicline , a drug used for pain relief.

Synthesis Analysis

Azetidine derivatives can be synthesized through various methods. For instance, a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis .Molecular Structure Analysis

Azetidine is a four-membered ring with nitrogen as one of the members. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Azetidine derivatives can participate in various chemical reactions. For example, a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can vary widely. For example, the compound “tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride” is used for industry purposes .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

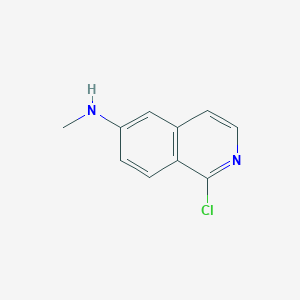

The chemical structure 3-[(Azetidin-1-yl)methyl]-2-chloropyridine and its derivatives have shown promising results in antimicrobial activities. Research indicates that azetidinone derivatives synthesized from related compounds exhibit significant antibacterial and antifungal activities. For instance, the synthesis and characterization of quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives have demonstrated substantial antimicrobial activity against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai & Dodiya, 2014). Similarly, new pyrimidine-azetidinone analogues have been synthesized and evaluated for their antimicrobial and antitubercular activities, providing a foundation for designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

Central Nervous System (CNS) Applications

Azetidinone derivatives have also been explored for their potential CNS activities, including antidepressant and nootropic (cognitive enhancement) effects. A study on Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone highlighted that certain derivatives exhibit significant antidepressant and nootropic activities, suggesting the 2-azetidinone skeleton's potential as a CNS active agent for therapeutic use (Thomas et al., 2016).

Synthetic and Medicinal Chemistry

The synthesis, characterization, and functional exploration of azetidinone derivatives extend to a broad range of synthetic and medicinal chemistry applications. Studies have detailed the synthesis processes, structural characterizations, and reactions of azetidinone and related compounds, providing insights into their chemical behaviors and potential as precursors for further chemical modifications. For example, the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones as potential antidepressant and nootropic agents, and the exploration of azetidines, azetines, and azetes in monocyclic forms, showcase the versatility and significance of these compounds in drug development and medicinal chemistry (Singh, D’hooghe, & Kimpe, 2008).

Anticancer and Anti-inflammatory Activities

In addition to antimicrobial and CNS activities, some azetidinone derivatives have been synthesized and tested for their anti-inflammatory and anticancer properties. Novel procedures for synthesizing azetidinone derivatives and exploring their anti-inflammatory activities indicate the potential of these compounds in developing new therapeutic agents with potent and significant anti-inflammatory effects (Sharma, Maheshwari, & Bindal, 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(azetidin-1-ylmethyl)-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c10-9-8(3-1-4-11-9)7-12-5-2-6-12/h1,3-4H,2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQAAQUFEOPHBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

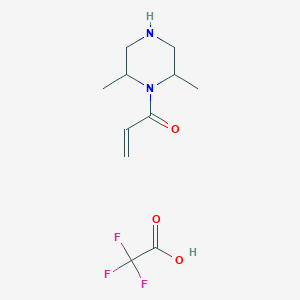

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid](/img/structure/B1459862.png)